5-(Tert-butyl)-2-chloropyrimidine
Overview
Description
5-(Tert-butyl)-2-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 5-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chloropyrimidine typically involves the chlorination of 5-(tert-butyl)pyrimidine. One common method includes the reaction of 5-(tert-butyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-(tert-butyl)pyrimidine
Chlorinating Agent: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
5-(Tert-butyl)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to interfere with nucleic acid synthesis in plants and pests.
Materials Science: Employed in the synthesis of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by binding to nucleic acids, thereby disrupting cellular processes. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in the pyrimidine biosynthesis pathway.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-Methyl-2-chloropyrimidine: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
5-(Tert-butyl)-2-bromopyrimidine: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
5-(Tert-butyl)-2-chloropyrimidine is unique due to the presence of both the bulky tert-butyl group and the reactive chlorine atom. This combination allows for selective reactions and the formation of complex molecules, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
5-tert-butyl-2-chloropyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSLSAJMLLZECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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